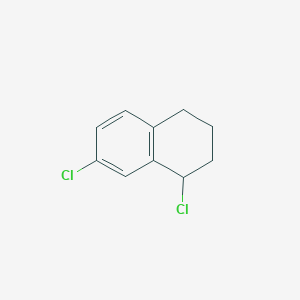

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetralin, or 1,2,3,4-Tetrahydronaphthalene, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid .

Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .Molecular Structure Analysis

The molecular weight of Tetralin is 132.2023 . The IUPAC Standard InChI is InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 .Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble .Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .科学的研究の応用

Chemical Reaction Studies

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene and related compounds have been studied extensively in various chemical reactions. For instance, research on the oxidation of 1,2,3,4-tetrahydronaphthalene to naphthalene with 2,3-dichloro-5,6-dicyano-quinone highlighted the importance of α-hydrogen abstraction in the reaction mechanism, indicating its potential utility in studying reaction kinetics and pathways (Jagt, Haan, & Zanten, 1971).

Molecular Self-Assembly

The molecule also plays a role in the study of molecular self-assembly. A study using scanning tunneling microscopy revealed that 1,2,3,4-tetrahydronaphthalene molecules can self-assemble into chiral structures, such as a porous pinwheel nanoarchitecture and a herringbone arrangement. This research provides insights into molecular interactions and nanoscale architectural design (Silly, Ausset, & Sun, 2017).

Synthesis of Novel Structures

Further research into the synthesis of novel polyhydronaphthalenic structures demonstrated the creation of various derivatives of 1,7-dihydro- or 1,2,6,7-tetrahydronaphthalene. These studies are significant for advancing synthetic methods in organic chemistry and developing new functional materials (Laguerre, Dunoguès, & Calas, 1981).

Environmental Chemistry

Additionally, the compound is significant in environmental chemistry. For instance, the autoignition of tetralin (1,2,3,4-tetrahydronaphthalene) was studied, providing crucial data on the ignition delays of tetralin/air mixtures. This research contributes to understanding the combustion processes of naphthenic-aromatic hydrocarbons and their role in fuel surrogates (Raza et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,7-dichloro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIYZWDKDIGNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)

![6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2377788.png)